(3S4R)-3-[(3-METHYLBUTYL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a thienylsulfonyl group, and a 3-methylbutylamine moiety. Its distinctive chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the thienylsulfonyl group through sulfonation reactions. The final step involves the attachment of the 3-methylbutylamine moiety under controlled conditions to ensure the desired stereochemistry. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Scientific Research Applications
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions.
Comparison with Similar Compounds
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine can be compared with other similar compounds, such as:
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine: This compound has a phenylethyl group instead of a 3-methylbutyl group, which may result in different chemical and biological properties.
[(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienyl][2-(2-thienyl)ethyl]amine:
The uniqueness of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-N-(3-methylbutyl)-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S3/c1-10(2)5-6-14-11-8-20(15,16)9-12(11)21(17,18)13-4-3-7-19-13/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTVWAZNHTVONC-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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